4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, which is further substituted with a naphthylmethylthio group and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of 4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves multiple stepsThe reaction conditions typically involve the use of hydrazine derivatives, sulfur-containing reagents, and various organic solvents under controlled temperature and pressure .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings can bind to active sites of enzymes, inhibiting their activity. The naphthylmethylthio group and benzenesulfonamide moiety enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, triazolothiadiazines have been studied for their anticancer and antimicrobial properties, similar to 4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE .
Properties
IUPAC Name |
4-methyl-N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2/c1-18-9-11-21(12-10-18)34(31,32)26-16-15-24-28-27-23-13-14-25(29-30(23)24)33-17-20-7-4-6-19-5-2-3-8-22(19)20/h2-14,26H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZHWUDDKYXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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